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Compound of Interest

3-(2-Oxoimidazolidin-1-yl)benzoic
Compound Name: d
aci

Cat. No. B1327057

Introduction: The imidazolidinone core is a privileged scaffold in medicinal chemistry,
demonstrating a remarkable breadth of biological activities. This technical guide provides an in-
depth exploration of the diverse therapeutic potential of imidazolidinone derivatives, focusing
on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. This document is
intended for researchers, scientists, and drug development professionals, offering a
comprehensive overview of quantitative data, detailed experimental methodologies, and the
underlying signaling pathways.

Anticancer Activity

Imidazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting
cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the
induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various imidazolidinone
derivatives against several human cancer cell lines. The half-maximal inhibitory concentration
(IC50) values, representing the concentration of a compound required to inhibit cell growth by
50%, are presented.
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Compound/Derivati
ve

Target Cell Line

IC50 (uM)

Reference

Compound 9r

HCT116 (Colorectal

Not specified, but

noted as having the

[1]

Carcinoma) )
best anticancer effect

SW620 (Colorectal N

) Not specified [1]
Carcinoma)
Derivative 1 MCF-7 (Breast

) 492+0.3 [2]

(Compound 24) Adenocarcinoma)
HCT-116 (Colorectal

] 12.83+0.9 [2]
Carcinoma)
Derivative 2 MCF-7 (Breast

_ 9.58 [2]

(Compound 13) Adenocarcinoma)
HCT-116 (Colorectal

) 20.11 [2]
Carcinoma)
bis- HEPG2
imidazolidineiminothio  (Hepatocellular >84.6 [3]
ne 6b Carcinoma)
bis- HEPG2
imidazolidineiminothio  (Hepatocellular 6.3 [3]
ne 6d Carcinoma)
bis- HEPG2
imidazolidineiminothio  (Hepatocellular 7.2 [3]
ne 6e Carcinoma)
bis- HEPG2
imidazolidineiminothio  (Hepatocellular 8.1 [3]
ne 69 Carcinoma)
bis- HEPG2
imidazolidineiminothio  (Hepatocellular 7.9 [3]
ne 7a Carcinoma)
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Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability.[4]

e Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple
formazan crystals.[4] The amount of formazan produced is directly proportional to the
number of viable cells.

e Procedure:

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate
for 24 hours to allow for attachment.

o Compound Treatment: Treat the cells with various concentrations of the imidazolidinone
compounds and incubate for a specified period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

o Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in
HCI) to dissolve the formazan crystals.[4]

o Absorbance Measurement: Measure the absorbance of each well using a microplate
reader at a wavelength of 570 nm.

o Data Analysis: Calculate the percentage of cell viability compared to an untreated control
and determine the IC50 value.
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Workflow of the MTT cytotoxicity assay.

This protocol is used to determine the distribution of cells in different phases of the cell cycle
(GO/G1, S, and G2/M).[5][6]
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 Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of
fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation
of cell cycle phases.

e Procedure:
o Cell Treatment: Treat cancer cells with the imidazolidinone compound for a specified time.

o Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to
permeabilize the cell membrane.[5][6]

o Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and
RNase A (to prevent staining of RNA).[5]

o Flow Cytometry: Analyze the stained cells using a flow cytometer.

o Data Analysis: The DNA content is measured, and the percentage of cells in each phase
of the cell cycle is quantified.

This assay determines if the compound induces apoptosis through the generation of reactive
oxygen species (ROS).

e Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is
deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-
dichlorofluorescein (DCF).[7]

e Procedure:
o Cell Treatment: Treat cells with the imidazolidinone compound.
o Staining: Incubate the cells with DCFH-DA.

o Analysis: Measure the fluorescence intensity using a flow cytometer, fluorescence
microscope, or microplate reader. An increase in fluorescence indicates an increase in
ROS levels.

Signaling Pathways in Anticancer Activity
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Several imidazolidinone compounds induce apoptosis in cancer cells by increasing the
production of reactive oxygen species (ROS).[1] This leads to the activation of the intrinsic
(mitochondrial) pathway of apoptosis.
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ROS-dependent mitochondrial apoptosis pathway.
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Antimicrobial and Antifungal Activity

Imidazolidinone derivatives have demonstrated significant activity against a variety of bacterial
and fungal strains.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected
imidazolidinone derivatives against various microorganisms.

Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve
1l1c Bacillus subtilis 0.15
Klebsiella
_ 0.12
pneumoniae
Z25 Phomopsis sp. 4.5 (EC50) [8]
bis-
- e . Pseudomonas
imidazolidineiminothio ] 12,5 [3]
aeruginosa
ne 6¢
bis-
imidazolidineiminothio  Sarcina lutea 6.25 [3]
ne 6d
bis-
imidazolidineiminothio ~ Candida albicans 12.5 [3]
ne 7a

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory
concentration (MIC) of an antimicrobial agent.[8][9][10]

e Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in
a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the
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test microorganism. The MIC is the lowest concentration of the agent that completely inhibits
visible growth of the microorganism.

e Procedure:

o Preparation of Antimicrobial Solutions: Prepare a stock solution of the imidazolidinone
compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.

o Inoculum Preparation: Prepare a standardized suspension of the test microorganism
(bacterial or fungal) in broth.

o Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

o Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).

o MIC Determination: After incubation, visually inspect the plates for microbial growth. The
MIC is the lowest concentration of the compound at which no growth is observed.

Antiviral Activity

Imidazolidinones have been identified as potent antiviral agents against a range of viruses,
including HIV, Hepatitis C virus (HCV), Dengue virus, and Enterovirus 71 (EV71).[5]

Mechanisms of Antiviral Action

¢ HIV: Imidazolidinone derivatives can inhibit HIV aspartic protease and act as CCR5 co-
receptor antagonists.[5]

e HCV: These compounds can inhibit the NS3 serine protease of the Hepatitis C virus.[5]

e Dengue Virus: They have been shown to inhibit the NS2B-NS3 protease of the Dengue
virus.[5]

e Enterovirus 71 (EV71): Pyridyl-imidazolidinones can target the EV71 capsid protein VP1,
thereby inhibiting viral adsorption and/or uncoating.[5]

Anticonvulsant Activity
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Certain imidazolidinone derivatives have shown promise as anticonvulsant agents.

In Vivo Anticonvulsant Screening

e Metrazol-Induced Seizures: Some indenoimidazolidinones have been shown to decrease the
incidence and severity of seizures induced by the chemoconvulsant Metrazol in mice.[6]

o Audiogenic Seizures: These compounds also offered protection against audiogenic seizures
in mice.[6]

» Maximal Electroshock (MES) Test: The imidazoline benzoidazoxan prevented tonic
convulsions induced by electroshock in mice and rats.[11]

Other Biological Activities

Lymphoid-Specific Tyrosine Phosphatase (Lyp)
Inhibition

Imidazolidine-2,4-dione derivatives have been designed and synthesized as inhibitors of
lymphoid-specific tyrosine phosphatase (Lyp), a target for autoimmune diseases.[12]

e Mechanism: Lyp down-regulates T-cell receptor (TCR) signaling. Inhibition of Lyp can
therefore modulate the immune response.

e Quantitative Data:
o Compound 9p: IC50 = 6.95 pM[12]

o Compound 9r: IC50 = 2.85 pM, Ki = 1.09 pM (competitive inhibitor)[12]

T-Cell Receptor (TCR) Signaling Pathway

The T-cell receptor signaling pathway is crucial for the adaptive immune response. Lyp acts as
a negative regulator in this pathway.
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Simplified T-Cell Receptor (TCR) signaling pathway.
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Synthesis of Imidazolidinone Derivatives

A general and common method for the synthesis of imidazolidinone derivatives involves the
reaction of a-aminoacetamides with aldehydes or ketones. Another approach is the acid-
catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles.[3]
[13]

General Experimental Protocol for Synthesis

o Starting Materials: N-(2,2-diethoxyethyl)ureas and appropriate aromatic or heterocyclic C-
nucleophiles.

o Reaction Conditions: The reactants are typically refluxed in a solvent such as toluene in the
presence of an acid catalyst like trifluoroacetic acid (TFA).[13]

o Work-up and Purification: After the reaction is complete, the solvent is removed under
vacuum. The residue is then washed and recrystallized from a suitable solvent like ethanol to
yield the pure imidazolidin-2-one product.[13]

N (2,2-diethoxyethyl)urea Reflux in Toluene
+ C-nucleophile with TFA catalyst Remove Volat|les Wash and Recrystalllze

Click to download full resolution via product page

General workflow for the synthesis of imidazolidin-2-ones.

Conclusion: The imidazolidinone scaffold represents a versatile and promising platform for the
development of novel therapeutic agents. The diverse biological activities, including potent
anticancer, antimicrobial, antiviral, and anticonvulsant effects, highlight the significant potential
of this class of compounds in addressing a wide range of diseases. Further research into the
structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic
properties of imidazolidinone derivatives is warranted to translate their therapeutic promise into
clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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